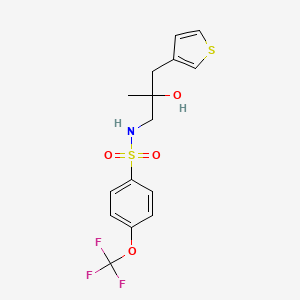

N-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO4S2/c1-14(20,8-11-6-7-24-9-11)10-19-25(21,22)13-4-2-12(3-5-13)23-15(16,17)18/h2-7,9,19-20H,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRYLUHPNLTDBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethoxy reagents in the presence of a catalyst.

Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison with Analogues

Physicochemical and Spectral Properties

- IR Spectroscopy : The target compound’s hydroxyl group would show νO-H absorption at ~3200–3600 cm⁻¹, while the sulfonamide’s S=O and N-H stretches would appear at ~1150–1350 cm⁻¹ and ~3300 cm⁻¹, respectively. This contrasts with hydrazinecarbothioamides (), which exhibit C=S stretches at 1243–1258 cm⁻¹ and lack hydroxyl groups .

- NMR : The thiophene protons (δ 6.5–7.5 ppm) and trifluoromethoxy group (δ 4.5–5.0 ppm for adjacent protons) would distinguish it from halogenated analogues (e.g., ’s difluorophenyl derivatives, δ 7.0–7.8 ppm) .

Biological Activity

N-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

The compound can be described by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C19H21N3O3S2

- Molecular Weight : 403.52 g/mol

The biological activity of this compound is largely attributed to its interaction with various molecular targets, which may include enzymes and receptors involved in critical biological pathways. The presence of the thiophene moiety is particularly significant, as thiophene derivatives are known for their diverse pharmacological properties.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Modulation of Signaling Pathways : It may interfere with signaling cascades that regulate cell proliferation and inflammation.

- Antimicrobial Activity : Thiophene derivatives have shown promise in combating microbial infections through mechanisms such as disruption of cell wall synthesis or inhibition of protein synthesis.

Biological Activities

The compound has been investigated for several biological activities, including:

- Anticancer Properties : Research indicates that compounds with thiophene structures exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.6 | |

| A549 (Lung Cancer) | 12.3 | |

| HeLa (Cervical Cancer) | 10.5 |

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, which is crucial in conditions like arthritis and other inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Case Studies and Research Findings

- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of MCF-7 breast cancer cells through apoptosis pathways. The mechanism was linked to the downregulation of Bcl-2 and upregulation of Bax proteins .

- Anti-inflammatory Research : Another investigation highlighted the compound's ability to suppress TNF-alpha-induced inflammation in macrophages, suggesting its potential use in treating inflammatory diseases .

- Antimicrobial Efficacy : In vitro studies conducted on various bacterial strains revealed that the compound showed promising results against multidrug-resistant strains, indicating its potential as an alternative antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.